molecular formula C10H6O2 B3153291 2,5-Diethynylbenzene-1,4-diol CAS No. 75610-48-9

2,5-Diethynylbenzene-1,4-diol

Cat. No.: B3153291
CAS No.: 75610-48-9
M. Wt: 158.15 g/mol
InChI Key: OKOHQDMKTGRDLL-UHFFFAOYSA-N
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Description

2,5-Diethynylbenzene-1,4-diol: is an organic compound with the molecular formula C10H6O2 It is a derivative of hydroquinone, where two hydrogen atoms in the benzene ring are replaced by ethynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2,5-Diethynylbenzene-1,4-diol typically involves the following steps:

    Starting Material: The synthesis begins with hydroquinone (benzene-1,4-diol).

    Bromination: Hydroquinone is first brominated to form 2,5-dibromobenzene-1,4-diol.

    Sonogashira Coupling: The dibrominated compound then undergoes a Sonogashira coupling reaction with acetylene in the presence of a palladium catalyst and a copper co-catalyst to yield this compound.

Reaction Conditions:

    Bromination: Typically carried out using bromine in an organic solvent such as dichloromethane at room temperature.

    Sonogashira Coupling: Conducted in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,5-Diethynylbenzene-1,4-diol can undergo oxidation reactions to form quinones.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethynyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products:

    Oxidation: Formation of 2,5-diformylbenzene-1,4-diol.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Bioconjugation: The compound’s ethynyl groups can be used in click chemistry for bioconjugation applications, enabling the attachment of biomolecules for various biological studies.

Industry:

    Materials Science: It is used in the development of advanced materials, including conductive polymers and organic semiconductors, due to its ability to form conjugated systems.

Mechanism of Action

The mechanism of action of 2,5-Diethynylbenzene-1,4-diol primarily involves its ability to participate in various chemical reactions due to the presence of ethynyl groups and hydroxyl groups. These functional groups allow the compound to act as a ligand, participate in redox reactions, and form conjugated systems. The molecular targets and pathways involved depend on the specific application, such as coordination with metal ions in catalysis or forming conjugated polymers in materials science.

Comparison with Similar Compounds

    2,5-Diformylbenzene-1,4-diol: A derivative where the ethynyl groups are replaced by formyl groups.

    2,5-Dibromobenzene-1,4-diol: A precursor in the synthesis of 2,5-Diethynylbenzene-1,4-diol.

    2,5-Dihydroxybenzene-1,4-diol (Hydroquinone): The parent compound from which this compound is derived.

Uniqueness:

This compound is unique due to the presence of ethynyl groups, which impart distinct electronic properties and reactivity compared to its analogs. These properties make it valuable in the synthesis of conjugated systems and advanced materials.

Properties

IUPAC Name

2,5-diethynylbenzene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h1-2,5-6,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOHQDMKTGRDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1O)C#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10822912
Record name 2,5-Diethynylbenzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10822912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75610-48-9
Record name 2,5-Diethynylbenzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10822912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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